MX1013

Übersicht

Beschreibung

MX1013 ist ein potenter, irreversibler Dipeptid-Caspase-Inhibitor mit signifikanter antiapoptotischer Aktivität. Es ist bekannt für seine Fähigkeit, rekombinantes humanes Caspase 3 mit einem IC50 von 30 Nanomolar zu inhibieren . Caspasen sind entscheidende Enzyme, die am Prozess der Apoptose oder des programmierten Zelltods beteiligt sind, was this compound zu einer wertvollen Verbindung in der Untersuchung und möglichen Behandlung von Krankheiten im Zusammenhang mit Zelltod macht.

Wissenschaftliche Forschungsanwendungen

MX1013 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der Caspase-Inhibition und die Rolle von Caspasen bei der Apoptose zu untersuchen. In der Biologie wird this compound verwendet, um die an programmiertem Zelltod beteiligten Signalwege zu untersuchen und potenzielle Therapien für Krankheiten im Zusammenhang mit Apoptose zu entwickeln .

In der Medizin hat this compound in verschiedenen Tiermodellen gezeigt, dass es Zellen vor apoptotischen Schäden schützen kann, einschließlich Modellen von Leberversagen, Hirnischämie und akutem Myokardinfarkt . Seine Fähigkeit, die Apoptose zu hemmen, macht es zu einem potenziellen Kandidaten für die Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Caspasen irreversibel inhibiert, die wichtige Enzyme sind, die am Prozess der Apoptose beteiligt sind. Die Verbindung bindet an die aktive Stelle von Caspasen und verhindert so ihre proteolytische Aktivität und damit die Kaskade von Ereignissen, die zum programmierten Zelltod führen . Diese Inhibition ist selektiv für Caspasen und beeinflusst Nicht-Caspase-Proteasen nicht signifikant .

Wirkmechanismus

Target of Action

MX1013 primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . Specifically, it inhibits caspases 1, 3, 6, 7, 8, and 9 .

Mode of Action

This compound interacts with its targets (caspases) by inhibiting their activity, thereby preventing apoptosis . It does this in an irreversible manner, with IC50 values ranging from 5 to 20 nM . It is selective for caspases and is a poor inhibitor of non-caspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Biochemical Pathways

By inhibiting caspases, this compound affects the apoptosis pathway. This inhibition prevents the proteolytic maturation of caspase 3, the caspase-mediated cleavage of PARP (Poly ADP ribose polymerase), and the fragmentation of genomic DNA . These are key markers of apoptosis, and their inhibition leads to the prevention of programmed cell death .

Result of Action

The inhibition of apoptosis by this compound has significant cellular effects. It protects cells from a variety of apoptotic insults . In cell culture models of apoptosis, this compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, blocking apoptosis at concentrations as low as 0.5 μM .

Action Environment

It has been demonstrated that this compound is systemically active in three animal models of apoptosis, including brain ischemia . This suggests that it can function effectively in different physiological environments.

Biochemische Analyse

Biochemical Properties

MX1013 plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It inhibits caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5 to 20 nm . It is selective for caspases and is a poor inhibitor of noncaspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits apoptosis in several cell culture models, including caspase 3 processing, PARP cleavage, and DNA fragmentation . This compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, and blocked apoptosis at concentrations as low as 0.5 microm .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of caspases . As a potent, irreversible dipeptide caspase inhibitor, it binds to caspases and inhibits their activity, thereby preventing the cascade of events that lead to apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It has been observed to consistently inhibit apoptosis in various cell culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 1 mg kg-1 i.v., this compound prevented liver damage and the lethality caused by Fas death receptor activation in the anti-Fas mouse-liver apoptosis model .

Metabolic Pathways

Given its role as a caspase inhibitor, it likely interacts with enzymes and cofactors involved in the apoptosis pathway .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: MX1013 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Dipeptidstruktur beinhalten. Die Synthese beinhaltet typischerweise die Verwendung spezifischer Aminosäurederivate und Schutzgruppen, um die korrekte Bildung der Dipeptidbindung zu gewährleisten. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: In industrieller Umgebung würde die Produktion von this compound die Skalierung der in der Labormaßstab verwendeten Synthesewege umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung von Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts zu gewährleisten. Die Verwendung automatisierter Systeme und fortschrittlicher analytischer Techniken wäre für die großtechnische Produktion von this compound unerlässlich .

Analyse Chemischer Reaktionen

Reaktionstypen: MX1013 unterliegt in erster Linie Inhibitionsreaktionen mit Caspasen. Es ist selektiv für Caspasen und ein schlechter Inhibitor von Nicht-Caspase-Proteasen wie Cathepsin B, Calpain I oder Faktor Xa . Die Verbindung inhibiert drei wichtige Marker der Apoptose: die proteolytische Reifung von Caspase 3, die Caspase-vermittelte Spaltung von Poly(ADP-Ribose)polymerase und die Fragmentierung der genomischen Desoxyribonukleinsäure .

Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound erfordern typischerweise bestimmte Reagenzien wie Aminosäurederivate, Schutzgruppen und Katalysatoren. Die Bedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung organischer Lösungsmittel, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind die inhibierten Caspasen und die Verhinderung von Apoptose-Markern wie der Spaltung von Poly(ADP-Ribose)polymerase und der Fragmentierung der genomischen Desoxyribonukleinsäure .

Vergleich Mit ähnlichen Verbindungen

MX1013 ist in seiner Potenz und Selektivität als Caspase-Inhibitor einzigartig. Ähnliche Verbindungen umfassen Z-VAD-fmk und andere Tetrapeptid- und Tripeptid-basierte Caspase-Inhibitoren . This compound ist wasserlöslicher und hat eine höhere Aktivität beim Blockieren der Apoptose bei niedrigeren Konzentrationen im Vergleich zu diesen anderen Inhibitoren gezeigt . Dies macht this compound zu einem wertvollen Werkzeug in der Apoptoseforschung und zu einem potenziellen Kandidaten für therapeutische Anwendungen.

Liste ähnlicher Verbindungen:- Z-VAD-fmk

- Tetrapeptid-basierte Caspase-Inhibitoren

- Tripeptid-basierte Caspase-Inhibitoren

Eigenschaften

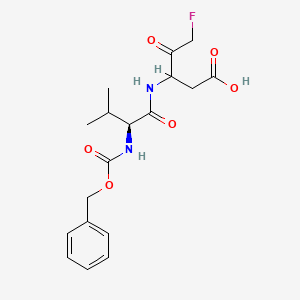

IUPAC Name |

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-VYIIXAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

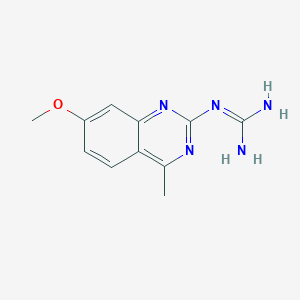

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

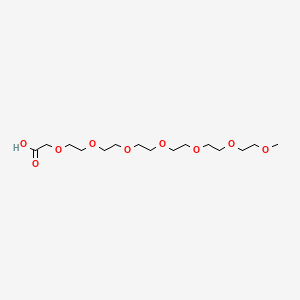

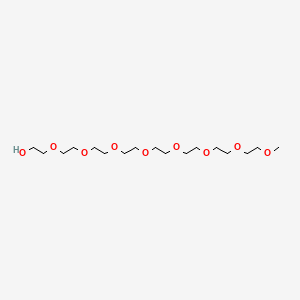

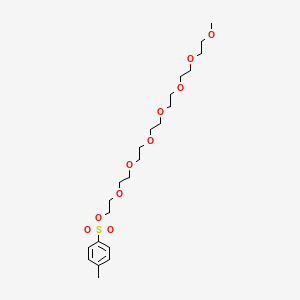

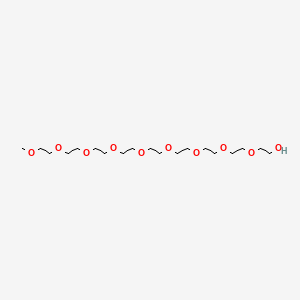

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)